Aluminium dihydrogen phosphate

Übersicht

Beschreibung

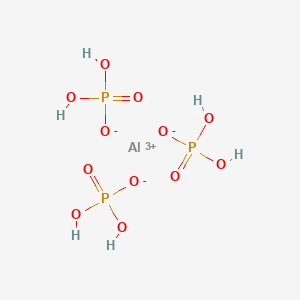

Aluminium dihydrogen phosphate is an inorganic compound with the formula Al(H2PO4)3. It is a white solid that can exist in different forms depending on the amount of water in the compound . It is used as intermediates and solid separation agents in various industries such as petroleum, chemical industry, shipbuilding, space technology, electric industry, high-temperature kilns, heat treatment resistance furnaces, and electric insulation .

Synthesis Analysis

When the molar ratio of phosphoric acid to aluminum hydroxide is 1:3, the reaction produces stoichiometric aluminum dihydrogen phosphate (Al(H2PO4)3). If there is an excess of Al(OH)3, an intermediate, monohydroxy aluminum dihydrogen phosphate (HO-Al-(H2PO4)2), appears. This intermediate is unstable and continues to react in two ways: intramolecular dehydration to form phosphoric acid hydrogen-dihydrogen aluminum diphosphate (H2PO4)Al(HPO4), and intermolecular dehydration cross-linking to form a polymeric macromolecular aluminum phosphate .Molecular Structure Analysis

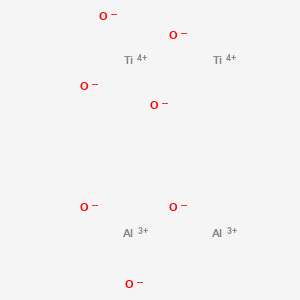

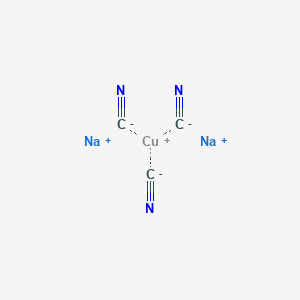

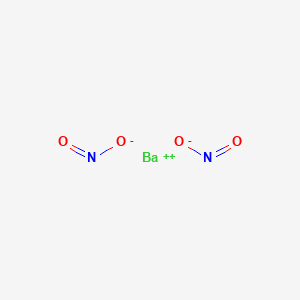

According to X-ray crystallography analysis, the structure of Aluminium dihydrogen phosphate consists of a coordination polymer featuring octahedral Al3+ centers bridged by tetrahedral dihydrogen phosphate ligands. The dihydrogen phosphate ligands are bound to Al3+ as monodentate ligands .Chemical Reactions Analysis

Aluminium dihydrogen phosphate can undergo various reactions depending on the conditions. For example, when heated, these materials convert sequentially to a family of related polyphosphate salts including aluminium triphosphate (AlH2P3O10.2H2O), aluminium hexametaphosphate (Al2P6O18), and aluminium tetrametaphosphate (Al4(P4O12)3) .Physical And Chemical Properties Analysis

Aluminium dihydrogen phosphate is a white crystalline solid that is soluble in water. It has a molecular weight of 317.94 g/mol and a density of 2.37 g/cm3 .Wissenschaftliche Forschungsanwendungen

Enhancement of Mechanical Properties of Aluminum Foams

Aluminium dihydrogen phosphate is used as a binding agent between aluminum particles in the fabrication of aluminum foams . These foams have cell diameters ranging from several microns to thousands of microns, and their geometry mainly depends on the distribution of starch acetate particles during the mixing process . The addition of Aluminium dihydrogen phosphate improves both the mechanical property and energy absorption ability of the foams .

Corrosion Resistance of PTFE Composite Ceramic Coatings

Aluminium dihydrogen phosphate is used in the preparation of polytetrafluoroethylene (PTFE) composite ceramic coatings on AISI 304L stainless steel . The hybridization of Aluminium dihydrogen phosphate with methyltriethoxysilane (MTES) improves the hydrophobicity of the composite coatings, thereby enhancing their corrosion resistance .

Intermediates and Solid Separation Agents

Aluminium dihydrogen phosphate is used as intermediates and solid separation agents in various industries .

Petroleum Industry

In the petroleum industry, Aluminium dihydrogen phosphate is used for its unique properties .

Chemical Industry

In the chemical industry, Aluminium dihydrogen phosphate finds its application due to its unique chemical properties .

Shipbuilding

In the shipbuilding industry, Aluminium dihydrogen phosphate is used for its unique properties .

Space Technology

In space technology, Aluminium dihydrogen phosphate is used due to its unique properties .

Electric Industry

In the electric industry, Aluminium dihydrogen phosphate is used for its unique properties .

High-Temperature Kilns and Heat Treatment Resistance Furnaces

Aluminium dihydrogen phosphate is used in high-temperature kilns and heat treatment resistance furnaces .

Electric Insulation

Aluminium dihydrogen phosphate is used in electric insulation .

Wirkmechanismus

Target of Action

Aluminium dihydrogen phosphate, also known as Aluminum phosphate monobasic, primarily targets aluminium particles and aluminium alloys . It acts as a binding agent between aluminium particles and is used in the preparation of coatings on AISI 304L stainless steel .

Mode of Action

The compound interacts with its targets through a coordination polymer featuring octahedral Al 3+ centers bridged by tetrahedral dihydrogen phosphate ligands . The dihydrogen phosphate ligands are bound to Al 3+ as monodentate ligands . In the case of aluminium alloys, it forms a protective film of insoluble aluminium and zinc phosphates on the alloy surface .

Biochemical Pathways

It converts sequentially to a family of related polyphosphate salts including aluminium triphosphate, aluminium hexametaphosphate, and aluminium tetrametaphosphate .

Pharmacokinetics

It’s known that the compound can be used in the preparation of coatings on stainless steel , suggesting that it has the ability to adhere to and interact with surfaces.

Result of Action

The primary result of Aluminium dihydrogen phosphate’s action is the enhancement of mechanical properties and corrosion resistance. For instance, it has been used to enhance the mechanical properties of aluminium foams . It also improves the corrosion resistance of PTFE composite ceramic coatings on AISI 304L stainless steel .

Action Environment

The action of Aluminium dihydrogen phosphate can be influenced by environmental factors. For example, the corrosion resistance of coatings prepared with this compound on AISI 304L stainless steel was found to be improved in chloride-containing environments . Additionally, the compound’s transformation into related polyphosphate salts occurs upon heating , indicating that temperature is a key environmental factor influencing its action.

Safety and Hazards

Zukünftige Richtungen

Research is ongoing to improve the properties of Aluminium dihydrogen phosphate. For example, hybrid Aluminium dihydrogen phosphate has been used to improve the corrosion resistance of PTFE composite ceramic coatings . Another study discussed the immune stimulation mechanism of aluminum phosphate adjuvants and the differences between aluminum phosphate adjuvants and aluminum hydroxide adjuvants .

Eigenschaften

IUPAC Name |

aluminum;dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3H3O4P/c;3*1-5(2,3)4/h;3*(H3,1,2,3,4)/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPUVZXXZFNFBF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

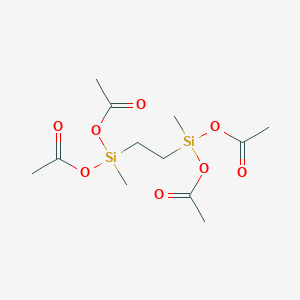

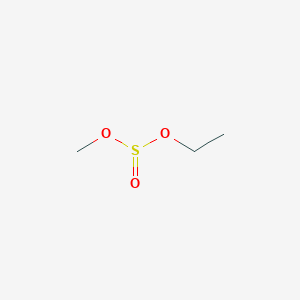

OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH6O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2094005 | |

| Record name | Aluminum phosphate (Al(H2PO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2094005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Other Solid | |

| Record name | Phosphoric acid, aluminum salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

13530-50-2 | |

| Record name | Phosphoric acid, aluminum salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013530502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, aluminum salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum phosphate (Al(H2PO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2094005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium tris(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Aluminium dihydrogen phosphate?

A1: Aluminium dihydrogen phosphate has the molecular formula Al(H2PO4)3 and a molecular weight of 317.99 g/mol.

Q2: How does Aluminium dihydrogen phosphate interact with quartz at high temperatures?

A2: Studies using thermal-balance and differential-scanning calorimetry reveal a chemical interaction between Aluminium dihydrogen phosphate and quartz. This interaction leads to the formation of an unusual phosphate species characterized as Al(HP2O7)·2.5H2O. []

Q3: What crystal habits of Aluminium dihydrogen phosphate are observed in composites with silica, and what factors influence their formation?

A3: In Aluminium dihydrogen phosphate-silica composites, two crystal habits of the C-form of Aluminium dihydrogen phosphate are found: needle-shaped and a less prevalent form. The needle-shaped crystals are linked to stronger binding properties within the composite. Excess H2PO4- ions and viscous solutions favor the formation of these needle-shaped crystals. []

Q4: How does Aluminium dihydrogen phosphate function as a binder in high-alumina refractory mixes?

A4: Aluminium dihydrogen phosphate acts as a binder by promoting in-situ mullite formation at high temperatures. This results in improved high-temperature strength and slight volume expansion compared to mixes using sodium silicate, which forms a liquid phase leading to shrinkage and lower strength. []

Q5: What are the advantages of using Aluminium dihydrogen phosphate as a binder in cordierite-mullite kiln furniture?

A5: When used as a binder in cordierite-mullite kiln furniture, Aluminium dihydrogen phosphate, particularly when combined with reclaimed pulp, enhances the material's fracture toughness and thermal shock resistance. This is attributed to its role in promoting the formation of a desirable microstructure. []

Q6: How does Aluminium dihydrogen phosphate contribute to the properties of alumina foam ceramics prepared at low temperatures?

A6: In the production of alumina foam ceramics at low temperatures, Aluminium dihydrogen phosphate serves as a binder, facilitating the formation of a porous structure with controlled porosity and desirable mechanical properties. The linear shrinkage remains minimal, below 1%, while volume density and flexural strength increase with higher solid content. []

Q7: How is Aluminium dihydrogen phosphate employed in the development of chromium-free corrosion-resistant coatings for oriented silicon steel?

A7: Aluminium dihydrogen phosphate, alongside silica sol, water-based resin, sodium tetraborate, and graphene aqueous dispersion, forms the foundation of an environmentally friendly chromium-free insulating coating for oriented silicon steel. The coating exhibits good corrosion resistance, improving with the addition of graphene, while maintaining desired magnetic properties and surface insulation. []

Q8: Can Aluminium dihydrogen phosphate be used to improve the antioxidation properties of graphite carbon blocks used as electrodes?

A8: Research indicates that Aluminium dihydrogen phosphate, combined with water as a binder, enhances the adhesion of boron oxide coatings to graphite carbon block electrodes. This results in improved antioxidation properties, allowing the coated electrodes to withstand high-temperature treatments at 900°C for extended periods. []

Q9: How does Aluminium dihydrogen phosphate contribute to the development of environmentally friendly water-based antirust liquids?

A9: Aluminium dihydrogen phosphate, in combination with antioxidants like sodium molybdate and ZnCl2, forms the basis of environmentally friendly water-based antirust liquids. These formulations offer effective corrosion inhibition with low toxicity. []

Q10: What is the role of Aluminium dihydrogen phosphate in the preparation of water-resistant Aluminium nitride (AlN) powder?

A10: Aluminium dihydrogen phosphate plays a crucial role in creating a protective surface layer on Aluminium nitride (AlN) powder, rendering it water-resistant. This is achieved by dispersing the AlN powder in an Aluminium dihydrogen phosphate solution. This method is applicable to both conventional and nanosized AlN powders, facilitating their processing in aqueous environments. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B76678.png)